![molecular formula C17H18BrClN2O2S B14921158 1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B14921158.png)
1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 4-chlorobenzenesulfonyl chloride.
Reaction with Piperazine: The 3-bromobenzyl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide to form the intermediate 1-(3-bromobenzyl)piperazine.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromobenzyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity.
4-[(4-Chlorophenyl)sulfonyl]piperazine: Lacks the bromobenzyl group, which may influence its chemical reactivity.
Uniqueness
1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of both the bromobenzyl and chlorophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H18BrClN2O2S |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18BrClN2O2S/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)24(22,23)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2 |
InChI Key |
BFTFLULWXDKCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B14921078.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14921094.png)
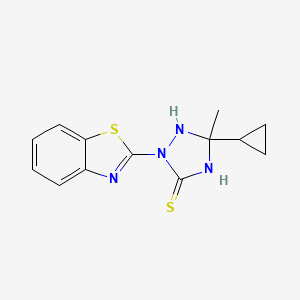
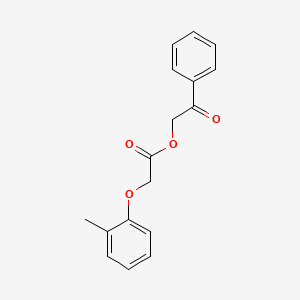
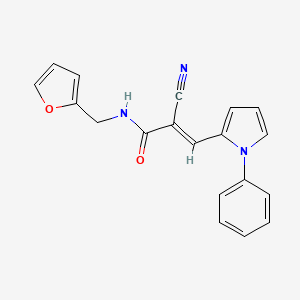
![N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B14921110.png)
methanone](/img/structure/B14921117.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14921120.png)
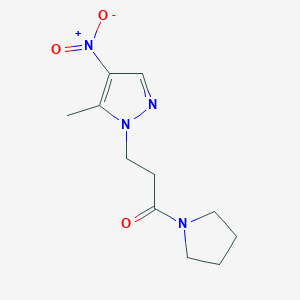
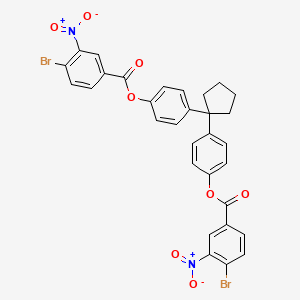
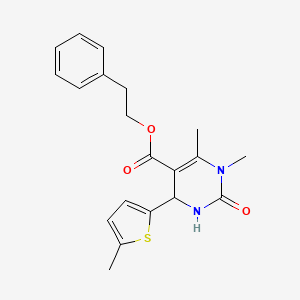
![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14921160.png)

